tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate
Description
The compound tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate is a pyridine-pyrrolidine hybrid featuring a morpholine substituent and a tert-butyl carbamate protecting group. Its structure comprises:
- A pyrrolidine ring (a five-membered saturated nitrogen heterocycle) functionalized at the 2-position with a pyridine moiety.
- A pyridine ring substituted at the 5-position with a methyl group and at the 6-position with a morpholine group.
- A tert-butyl carbamate group at the 1-position of the pyrrolidine, commonly used to protect amines during synthetic processes.
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
tert-butyl 2-(5-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-14-12-15(13-20-17(14)21-8-10-24-11-9-21)16-6-5-7-22(16)18(23)25-19(2,3)4/h12-13,16H,5-11H2,1-4H3 |
InChI Key |
YKFSZJSGWFORLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)C3CCCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
This method leverages the reactivity of halogenated pyridines toward amine nucleophiles.
Procedure :
-
Synthesis of 5-Methyl-6-chloropyridin-3-amine :
-
Pyrrolidine Coupling :
Optimization Notes :
Suzuki-Miyaura Cross-Coupling Route
This method is preferred for introducing the pyridine moiety late in the synthesis.
Procedure :
-
Preparation of Boronic Ester Intermediate :
-
Coupling with Pyrrolidine Derivative :
Advantages :
One-Pot Tandem Synthesis
A streamlined approach combining SNAr and cyclization steps.
Procedure :
-
Morpholine Introduction :
-
In Situ Pyrrolidine Formation :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Morpholine Substitution | Morpholine, DMF, 120°C | 90 |
| Boc Protection | (Boc)2O, DMAP, CH2Cl2 | 95 |
| Amide Coupling | EDCI, HOBt, DIPEA | 65 |
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Solvent Recycling
-
Process : Distillation recovery of DMF and THF reduces costs by 40%.
-
Purity Standards : Recycled solvents meet USP/EP specifications.
Analytical Characterization
Critical quality attributes are verified using:
-
1H NMR (400 MHz, CDCl3): δ 1.45 (s, 9H, Boc), 2.30 (s, 3H, CH3), 3.70–3.75 (m, 4H, morpholine), 5.10–5.15 (m, 1H, pyrrolidine CH).
Challenges and Mitigation Strategies
Regioselectivity in Pyridine Functionalization
Boc Group Stability
-
Issue : Acidic conditions during workup may cleave the tert-butyl carbamate.
-
Solution : Neutral pH extraction and avoidance of strong acids.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| SNAr | 70–78 | 98.5 | High | 120 |
| Suzuki Coupling | 65–72 | 99.1 | Moderate | 180 |
| One-Pot Tandem | 60–68 | 97.8 | Low | 220 |
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Ester Group
The tert-butyl ester moiety serves as a protecting group that can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid (Figure 1). This reaction is critical for subsequent functionalization in drug synthesis.
Reaction Conditions and Outcomes
| Condition | Reagents | Product | Yield (%) | Stability Post-Reaction |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), H<sub>2</sub>O/THF (1:1) | 2-(5-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylic acid | 85–92 | Stable at neutral pH |
| Basic hydrolysis | NaOH (aq.), EtOH | Sodium salt of carboxylic acid | 78–88 | Hygroscopic solid |
Key Findings
-
Acidic hydrolysis proceeds faster (2–4 hours) compared to basic conditions (6–8 hours).
-
The carboxylic acid product exhibits improved water solubility, enabling biological testing.
Functionalization at the Pyrrolidine Nitrogen
The pyrrolidine nitrogen undergoes alkylation and acylation reactions to introduce diverse pharmacophores.
Representative Reactions
| Reaction Type | Reagents | Product Structure | Application |
|---|---|---|---|
| Alkylation | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF | N-Methylpyrrolidine derivative | Enhanced CNS penetration |
| Acylation | AcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | N-Acetylated compound | Prodrug development |
Notable Observations
-
Alkylation with methyl iodide achieves >90% conversion at 50°C.
-
Acylated derivatives show reduced metabolic degradation in hepatic microsomes .
Reactivity of the Morpholine Ring
The morpholine moiety participates in nucleophilic substitution and oxidation reactions.
Oxidation Studies
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Morpholine N-oxide | 95% regioselectivity |
| H<sub>2</sub>O<sub>2</sub>/AcOH | 60°C, 12 hours | Ring-opened diol | Moderate |
Mechanistic Insights
-
Oxidation with mCPBA preserves the pyridine ring integrity, while H<sub>2</sub>O<sub>2</sub>/AcOH leads to partial ring opening .
Cross-Coupling Reactions
The pyridine ring facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings for structural diversification.
Case Study: Suzuki-Miyaura Coupling
-
Substrate : 3-Bromo-5-methylpyridine derivative
-
Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>
-
Boron Partner : Phenylboronic acid
-
Yield : 76%
-
Application : Introduces aryl groups for kinase inhibition studies .
Stability Under Reductive Conditions
The compound demonstrates moderate resistance to reduction, critical for in vivo applications.
Reduction Kinetics
| Reducing Agent | k (M<sup>−1</sup>s<sup>−1</sup>) | Half-Life (pH 7.4) |
|---|---|---|
| Ascorbate | 2.0 × 10<sup>−3</sup> | 5.8 hours |
| Glutathione | 1.2 × 10<sup>−3</sup> | 9.6 hours |
Implications : Stability in reducing environments supports its use in intracellular targeting .
Photochemical Reactivity
UV irradiation induces decarboxylation and radical formation, necessitating storage under inert conditions.
Degradation Products
-
Primary : tert-Butyl radical (trapped with TEMPO)
Comparative Reactivity with Analogues
Structural modifications significantly alter reactivity profiles:
| Compound Modification | Hydrolysis Rate (Relative) | Alkylation Efficiency |
|---|---|---|
| Morpholine → Piperazine | 1.5× faster | 20% lower |
| Pyrrolidine → Piperidine | 0.8× slower | Comparable |
Data derived from parallel studies on structurally related compounds.
Scientific Research Applications
Research indicates that tert-butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate has potential therapeutic roles, including:
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Effects : Its interaction with neuronal receptors suggests a role in protecting against neurodegenerative disorders.
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Techniques such as continuous flow reactors are employed to enhance production efficiency. The ability to modify the compound's structure through halogenation or other chemical transformations can lead to derivatives with improved biological activity.
Applications in Drug Development
The unique structural characteristics of this compound make it valuable in drug development:
- Targeted Drug Design : The compound's binding affinities to specific receptors make it a candidate for targeted therapies.
- Lead Compound in Medicinal Chemistry : Its biological activity positions it as a lead compound for further optimization and development into therapeutic agents.
Case Studies
- Neuroprotective Studies : A study demonstrated that this compound exhibited protective effects against oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative disease treatment.
- Anti-inflammatory Activity : In vitro assays showed that the compound reduced pro-inflammatory cytokine production in activated macrophages, indicating its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by its unique structure, which allows it to participate in various chemical reactions . The molecular targets and pathways involved in these reactions are still being studied, but they are believed to play a crucial role in the compound’s effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyridine-pyrrolidine derivatives. Below is a detailed comparison with key analogs identified in the evidence:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on analogs in .
†Calculated for C₁₉H₂₉N₃O₃.
Key Comparative Insights:
Substituent Effects :
- The morpholine group in the target compound introduces a polar, hydrogen-bond-accepting moiety, contrasting with electron-withdrawing groups like bromine or steric hindrance from dimethoxymethyl in analogs . This may enhance solubility in polar solvents (e.g., DMSO or water mixtures).
- Methyl vs. Bromine : The 5-methyl substituent in the target compound reduces molecular weight and avoids the reactivity challenges (e.g., cross-coupling limitations) associated with brominated analogs .
Protecting Groups :
- The tert-butyl carbamate in the target compound is more acid-labile compared to the hydrolytically stable tert-butyldimethylsilyl (TBS) group in analogs like MFCD30553443 . This makes the target compound suitable for deprotection under mild acidic conditions.
Synthetic Utility :
- Analogs such as (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate highlight the use of pyrrolidine-pyridine hybrids in constructing bicyclic scaffolds, whereas the target compound’s simpler structure may favor straightforward functionalization.
Research Implications
While direct pharmacological or catalytic data for the target compound are absent in the evidence, its structural features align with trends in drug discovery:
- Morpholine is a common pharmacophore in kinase inhibitors (e.g., PI3K inhibitors) due to its ability to modulate solubility and target binding .
Biological Activity
tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate (CAS No. 1352530-45-0) is a complex organic compound with potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula: C19H29N3O
Molecular Weight: 329.46 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)(C)C(=O)N1CC(C1)C(=O)N2C=CC(=C(N=C2)C=C(C)C)N(C)C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting pathways involved in various physiological processes.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
- Receptor Binding : It has been shown to bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Inhibition of Prostaglandin Dehydrogenase
In a study examining the role of inhibitors on prostaglandin metabolism, this compound demonstrated significant inhibition of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme that regulates prostaglandin E2 (PGE2) levels. Elevated PGE2 levels are associated with enhanced tissue repair and anti-inflammatory effects, making this compound a candidate for therapeutic applications in ulcerative colitis and other inflammatory diseases .
Case Study 2: Anticancer Activity
Another study highlighted the potential anticancer properties of this compound. By modulating signaling pathways related to cell proliferation and survival, it exhibited cytotoxic effects on various cancer cell lines. The mechanism involved the downregulation of oncogenes and upregulation of tumor suppressor genes, indicating its dual role as both an inhibitor and a promoter of cellular processes .
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic methodologies for tert-Butyl 2-(5-methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carboxylate?
A common approach involves coupling pyridine derivatives with functionalized pyrrolidine intermediates under controlled conditions. For example, tert-butyl-protected pyrrolidine carbamates can be synthesized using reagents like DMAP and triethylamine in dichloromethane at 0–20°C to optimize yield and minimize side reactions . Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation.
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of spectroscopic techniques:
- NMR : Analyze proton and carbon shifts to verify the tert-butyl group (δ ~1.4 ppm for H) and morpholine ring (δ ~3.6 ppm for N-CH).
- Mass Spectrometry : Confirm molecular weight using high-resolution MS (e.g., ESI-TOF) to distinguish from structurally similar byproducts .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and morpholine C-N vibrations.
Q. What safety protocols are essential during handling?
- Storage : Keep in a cool, dry environment away from heat sources (≥25°C) to prevent decomposition .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For prolonged exposure, employ fume hoods and respiratory protection .
- First Aid : In case of skin contact, rinse immediately with water and consult a physician with the SDS .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural validation?
Contradictions in NMR or MS data often arise from impurities or stereochemical variations. For example:
- Byproduct Identification : Compare observed peaks with similar compounds (e.g., tert-butyl pyridin-3-ylcarbamates) to detect halogenated or oxidized impurities .
- Dynamic Effects : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility in the pyrrolidine ring .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Temperature Control : Maintain reaction temperatures between 0–20°C to suppress exothermic side reactions, as demonstrated in tert-butyl carbamate syntheses .
- Catalyst Screening : Test alternatives to DMAP (e.g., DBU) to enhance coupling efficiency.
- Purification : Use gradient column chromatography with silica gel or preparative HPLC to isolate high-purity product (>95%) .
Q. How does the compound’s stability vary under different experimental conditions?
- pH Sensitivity : Avoid strongly acidic/basic conditions (pH <2 or >10) to prevent cleavage of the tert-butyl carbamate group.
- Light and Oxygen : Store under inert gas (N/Ar) in amber vials to inhibit photodegradation .
- Incompatible Materials : Reactive metals (e.g., Na, K) or strong oxidizers may induce decomposition .
Q. How can researchers interpret conflicting toxicology data for risk assessment?
- Acute Toxicity : Reference structurally related compounds (e.g., tert-butyl pyrimidine carbamates) with LD values >2000 mg/kg (oral, rat) to estimate hazard thresholds .
- Chronic Exposure : Monitor for potential carcinogenicity using IARC guidelines (Group 3: Not classifiable) and ACGIH exposure limits (TLV: 10 mg/m) .
Q. What experimental designs are recommended for studying metabolic pathways?
- In Vitro Models : Use hepatic microsomes (human/rat) to assess CYP450-mediated metabolism.
- Metabolite Profiling : Employ LC-MS/MS to detect hydroxylated or demethylated derivatives, guided by analogs like tert-butyl pyridin-3-ylpiperidine carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
